molecular formula C19H15ClFN3O2 B2362670 N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide CAS No. 921804-86-6

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide

Cat. No. B2362670
CAS RN: 921804-86-6
M. Wt: 371.8
InChI Key: YUYVANNQQTUNCH-UHFFFAOYSA-N
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Description

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antiviral Applications

The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, possibly targeting a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Properties

Compounds with structural similarities to “N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide” have demonstrated anti-inflammatory and analgesic activities . This indicates a potential application in the development of new pharmaceuticals for the treatment of pain and inflammation, with the possibility of a lower ulcerogenic index compared to existing drugs.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . By extension, our compound could be explored for its efficacy in inhibiting the growth of cancer cells, contributing to the development of novel oncology treatments.

Optical Material Applications

The structural analogs of our compound have been studied for their optical properties, which are crucial for applications in organic semiconductors, gas sensors, film transistors, and photovoltaic cells . The compound’s potential in enhancing the performance of organic light-emitting diodes (OLEDs) could be a significant area of research.

Neuroprotective Effects

Thiazole derivatives, which are structurally related to our compound, have shown neuroprotective effects . This opens up possibilities for our compound to be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage.

Antitubercular Activity

Research on similar compounds has led to the development of novel benzamide derivatives with potent anti-tubercular activity . Our compound could be investigated for its potential use in shortening tuberculosis therapy, offering a new avenue in the fight against this infectious disease.

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic activities . This suggests that our compound could be evaluated for its ability to regulate blood sugar levels, contributing to diabetes management.

Antimalarial Efficacy

The biological activities of indole-based compounds also extend to antimalarial effects . Therefore, our compound might be researched for its potential to prevent or treat malaria, a disease that continues to have a significant global impact.

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYVANNQQTUNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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